2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride is a chemical compound with the molecular formula C18H21NO4. It is known for its unique structure, which includes methoxy and trimethoxyphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride involves several steps. One common method includes the reaction of 2-methoxyaniline with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride can be compared with similar compounds such as:
- Disodium (Z)-2-methoxy-5-(3,4,5-trimethoxystyryl)phenyl phosphate
- (Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid
- (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)phenol
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride lies in its specific arrangement of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological activities .
Eigenschaften
Molekularformel |
C18H22ClNO4 |
---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;/h5-11H,19H2,1-4H3;1H/b6-5+; |
InChI-Schlüssel |
SCJGXQSJGQUCFA-IPZCTEOASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.